REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[C:4](=O)[C:5](=[O:11])[NH:6]2.[CH3:13][CH2:14][C:15]([C:17]1[CH:22]=[CH:21][C:20]([C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)=[CH:19][CH:18]=1)=O.C(NCC)C.C([OH:36])C>>[C:20]1([C:23]2[CH:24]=[CH:25][CH:26]=[CH:27][CH:28]=2)[CH:19]=[CH:18][C:17]([C:15]2[C:14]([CH3:13])=[C:4]([C:5]([OH:11])=[O:36])[C:3]3[C:7](=[CH:8][CH:9]=[CH:10][C:2]=3[Cl:1])[N:6]=2)=[CH:22][CH:21]=1
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Name
|
|
Quantity
|
7.28 g
|
Type
|
reactant
|
Smiles
|
ClC1=C2C(C(NC2=CC=C1)=O)=O
|
Name
|
|
Quantity
|
8.8 g
|
Type
|
reactant
|
Smiles
|
CCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2
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Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
C(C)NCC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
was stirred for a period of 18 hours at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The precipitated solids were collected by filtration
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Type
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WASH
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Details
|
washed with ice-cold ethanol and air
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Type
|
CUSTOM
|
Details
|
dried
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Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)C1=NC2=CC=CC(=C2C(=C1C)C(=O)O)Cl)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.1 g | |
YIELD: PERCENTYIELD | 58% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |